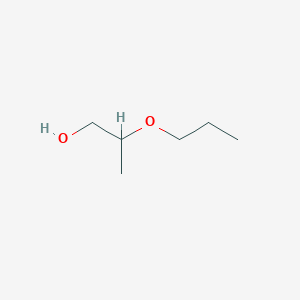
2-Propoxy-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxy-1-propanol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
2-Propoxy-1-propanol has a variety of applications in scientific research:
- Chemistry : Utilized as a solvent and reagent in various chemical reactions, enhancing reaction rates and yields.
- Biology : Serves as a solvent for biological assays and in the preparation of biological samples.
- Medicine : Incorporated into pharmaceutical formulations and drug delivery systems due to its solvent properties.
- Environmental Science : Used in the study of volatile organic compounds (VOCs) and their interactions with environmental matrices .
Industrial Applications
The compound is extensively used in several industrial applications:
- Coatings and Adhesives : Acts as a solvent in the formulation of coatings, providing excellent solvency and drying properties.
- Cleaning Agents : Found in formulations for cleaning products due to its effective solvency for oils and greases.
- Disinfectants : Used in disinfectant solutions, often combined with hydrogen peroxide and surfactants for enhanced cleaning efficacy .
Case Study 1: Use in Coatings
In an industrial setting, this compound was evaluated for its performance in epoxy resin coatings. The study demonstrated that it improved the flow properties and film formation compared to traditional solvents. The application resulted in enhanced durability and resistance to environmental factors.
Case Study 2: Biological Sample Preparation
A research project utilized this compound as a solvent for preparing biological samples for mass spectrometry analysis. The results indicated that the compound effectively solubilized complex biological matrices, improving detection sensitivity.
Toxicological Profile
Research indicates that this compound exhibits low acute toxicity. Key findings include:
| Study Type | Species | Exposure Route | Concentration (ppm) | Observed Effects |
|---|---|---|---|---|
| Acute Toxicity | Rats | Oral | >5000 | Low acute toxicity |
| Repeated Dose Toxicity | Rats | Inhalation | 3000 | CNS depression, hepatic changes |
| Developmental Toxicity | Rats | Oral | 3000 | Decreased maternal body weight |
The compound has shown low dermal toxicity, with LD50 values indicating safety at typical exposure levels .
Propiedades
Número CAS |
10215-30-2 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2-propoxypropan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
PSKIVCBTSGNKBB-UHFFFAOYSA-N |
SMILES |
CCCOC(C)CO |
SMILES canónico |
CCCOC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















